molecular formula C13H16F2N2O B12234193 1-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}ethan-1-one

1-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}ethan-1-one

Cat. No.: B12234193
M. Wt: 254.28 g/mol
InChI Key: CPGGYAOMABHPKZ-UHFFFAOYSA-N
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Description

1-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}ethan-1-one is a chemical compound that features a piperazine ring substituted with a 3,5-difluorophenylmethyl group and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}ethan-1-one typically involves the reaction of 3,5-difluorobenzyl chloride with piperazine, followed by acetylation. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}ethan-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}ethan-1-one: Similar structure but with different fluorine substitution pattern.

    1-{4-[(3,5-Dichlorophenyl)methyl]piperazin-1-yl}ethan-1-one: Chlorine atoms instead of fluorine atoms.

    1-{4-[(3,5-Dimethylphenyl)methyl]piperazin-1-yl}ethan-1-one: Methyl groups instead of fluorine atoms.

Uniqueness

The presence of the 3,5-difluorophenyl group in 1-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}ethan-1-one imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. These characteristics can make it more effective in certain applications compared to its analogs.

Properties

Molecular Formula

C13H16F2N2O

Molecular Weight

254.28 g/mol

IUPAC Name

1-[4-[(3,5-difluorophenyl)methyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C13H16F2N2O/c1-10(18)17-4-2-16(3-5-17)9-11-6-12(14)8-13(15)7-11/h6-8H,2-5,9H2,1H3

InChI Key

CPGGYAOMABHPKZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=CC(=CC(=C2)F)F

Origin of Product

United States

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